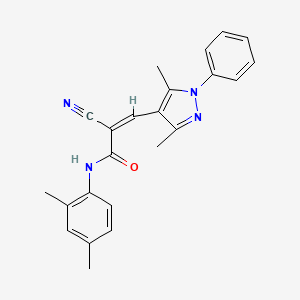
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C23H22N4O and its molecular weight is 370.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide, with the CAS number 1005914-86-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial activities based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H22N4O, with a molecular weight of 370.4 g/mol. The structure features a cyano group and a pyrazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1005914-86-2 |
| Molecular Formula | C23H22N4O |
| Molecular Weight | 370.4 g/mol |
| Purity | ≥95% |
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as a selective inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in the inflammatory response. In silico docking studies indicated strong binding affinity to 5-LOX, suggesting that the compound could serve as a lead for developing anti-inflammatory drugs.
Key Findings:
- Binding Affinity: The compound forms hydrogen bonds with key amino acids in the active site of 5-LOX, enhancing its inhibitory potential.
- Selectivity: It exhibited weak binding to COX-2, indicating a selective mechanism that could minimize side effects associated with non-selective anti-inflammatory drugs .
Anticancer Activity
The compound's anticancer properties have also been investigated. Pyrazole derivatives are known for their diverse biological activities, including anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines.
Case Studies:
- Cell Line Studies: In vitro assays demonstrated that the compound significantly reduced cell viability in breast and lung cancer cell lines.
- Mechanism of Action: The proposed mechanism involves the induction of oxidative stress and modulation of apoptotic pathways .
Antimicrobial Activity
The antimicrobial properties of pyrazolone derivatives have been well-documented. The compound has shown promising results against several bacterial strains.
Research Insights:
属性
IUPAC Name |
(Z)-2-cyano-N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-15-10-11-22(16(2)12-15)25-23(28)19(14-24)13-21-17(3)26-27(18(21)4)20-8-6-5-7-9-20/h5-13H,1-4H3,(H,25,28)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMJJJJUVOXRTC-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=C(N(N=C2C)C3=CC=CC=C3)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=C(N(N=C2C)C3=CC=CC=C3)C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














